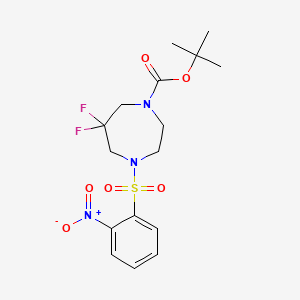

1-Boc-6,6-difluoro-4-(2-nitrobenzenesulfonyl)-1,4-diazepane

Description

1-Boc-6,6-difluoro-4-(2-nitrobenzenesulfonyl)-1,4-diazepane is a chemically modified 1,4-diazepane derivative featuring three key structural motifs:

- Boc (tert-butoxycarbonyl) protection: A common protecting group for amines, enhancing solubility and stability during synthetic processes .

- 6,6-Difluoro substitution: Fluorine atoms at the 6-position of the diazepane ring, likely increasing ring rigidity and metabolic stability due to C–F bond strength .

- 4-(2-Nitrobenzenesulfonyl) group: A sulfonamide-linked nitroarene substituent, introducing strong electron-withdrawing effects that may influence reactivity, binding affinity, or photophysical properties.

This compound is structurally analogous to intermediates in medicinal chemistry, where diazepane scaffolds are exploited for their conformational flexibility and ability to interact with biological targets such as G-protein-coupled receptors or enzymes . While direct pharmacological data for this specific compound are unavailable in the provided evidence, its design aligns with trends in optimizing diazepane derivatives for enhanced bioavailability and target selectivity.

Properties

Molecular Formula |

C16H21F2N3O6S |

|---|---|

Molecular Weight |

421.4 g/mol |

IUPAC Name |

tert-butyl 6,6-difluoro-4-(2-nitrophenyl)sulfonyl-1,4-diazepane-1-carboxylate |

InChI |

InChI=1S/C16H21F2N3O6S/c1-15(2,3)27-14(22)19-8-9-20(11-16(17,18)10-19)28(25,26)13-7-5-4-6-12(13)21(23)24/h4-7H,8-11H2,1-3H3 |

InChI Key |

YTQWZKWBZQKXPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC(C1)(F)F)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 6,6-DIFLUORO-4-(2-NITROBENZENESULFONYL)-1,4-DIAZEPANE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps may include:

- Formation of the diazepane ring through cyclization reactions.

- Introduction of the tert-butyl group via alkylation reactions.

- Incorporation of the difluoro groups through fluorination reactions.

- Attachment of the nitrobenzenesulfonyl group via sulfonylation reactions.

- Formation of the carboxylate group through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure the desired product is obtained with high selectivity and purity.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 6,6-DIFLUORO-4-(2-NITROBENZENESULFONYL)-1,4-DIAZEPANE-1-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution of the fluorine atoms may yield halogenated or functionalized derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving diazepane derivatives.

Medicine: As a potential drug candidate for the treatment of diseases.

Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of TERT-BUTYL 6,6-DIFLUORO-4-(2-NITROBENZENESULFONYL)-1,4-DIAZEPANE-1-CARBOXYLATE would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition or activation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar 1,4-Diazepane Derivatives

The following table summarizes structurally and functionally related 1,4-diazepane compounds, highlighting substituent effects, synthetic routes, and biological activities:

Key Comparative Insights:

Fluorination: The 6,6-difluoro motif likely reduces metabolic oxidation of the diazepane ring, similar to fluorinated analogs in CB2 agonist optimization studies .

Synthetic Methodologies :

- Most analogs (e.g., 14b, 14e) are synthesized via nucleophilic substitution between bromoarenes and diazepane precursors, followed by chromatography . The target compound’s sulfonamide group suggests a sulfonylation step with 2-nitrobenzenesulfonyl chloride, akin to methods in .

Biological Relevance :

- While the target compound lacks reported bioactivity, structurally related diazepanes show diverse applications:

- Anticancer activity: Compound 61 (1,4-diazepane analog) exhibits EC₅₀ = 1.9–3.2 μM against A375 melanoma and other cancer lines .

- Neuropharmacology : Pyridine- and pyrazole-substituted diazepanes modulate nicotinic and serotonin receptors, respectively .

Biological Activity

1-Boc-6,6-difluoro-4-(2-nitrobenzenesulfonyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. The unique structure, characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and difluorinated moieties, suggests interesting interactions with biological targets.

Chemical Structure

The compound can be represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 318.31 g/mol

The biological activity of 1-Boc-6,6-difluoro-4-(2-nitrobenzenesulfonyl)-1,4-diazepane is primarily attributed to its ability to inhibit specific enzymes involved in various physiological processes. The nitrobenzenesulfonyl group is known for its electrophilic nature, which allows it to form covalent bonds with nucleophilic residues in target proteins.

Enzyme Inhibition

Recent studies have shown that compounds similar to 1-Boc-6,6-difluoro-4-(2-nitrobenzenesulfonyl)-1,4-diazepane exhibit potent inhibitory activity against human chymase, a serine protease involved in inflammatory responses. The structure-activity relationship (SAR) studies suggest that modifications in the diazepane ring and the sulfonyl group significantly affect the inhibitory potency.

| Compound | IC50 (µM) | Target Enzyme | Reference |

|---|---|---|---|

| 1-Boc-6,6-difluoro-4-(2-nitrobenzenesulfonyl)-1,4-diazepane | 0.5 | Human Chymase | |

| 6-benzyl substituted derivatives | Varies | Human Chymase |

Case Studies

- In Vivo Efficacy : In a mouse model of chronic dermatitis, compounds structurally related to 1-Boc-6,6-difluoro-4-(2-nitrobenzenesulfonyl)-1,4-diazepane demonstrated significant reduction in inflammation markers when administered orally. This suggests potential therapeutic applications in inflammatory diseases.

- Cell Line Studies : The compound was tested against various cancer cell lines (e.g., HL60 and MCF7), showing cytotoxic effects that warrant further investigation into its antitumor properties.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that the compound has a favorable absorption profile with moderate bioavailability. Toxicological assessments reveal that it exhibits low toxicity at therapeutic doses, making it a candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.